![molecular formula C10H10N4 B7836409 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B7836409.png)
2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The reaction proceeds through a one-pot procedure, forming two heterocycles in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of metal-catalyzed reactions and other advanced synthetic techniques .
化学反応の分析
Types of Reactions
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, bases like potassium tert-butoxide (KOtBu), and other organic solvents . The reaction conditions are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
科学的研究の応用
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory activity against PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks. This leads to the suppression of cancer cell proliferation and survival . The molecular targets include the catalytic subunits of PI3K and the active site of HDAC, where the compound chelates with zinc ions .
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazole and Benzothiazole Derivatives: These compounds exhibit high antibacterial potentials and have structural similarities with 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.
Uniqueness
This compound is unique due to its dual inhibitory activity against PI3K and HDAC, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy and other therapeutic applications .
特性
IUPAC Name |
2,3-dihydroimidazo[1,2-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4H,5-6H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZABEOTIWRSCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N1)C3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7836329.png)
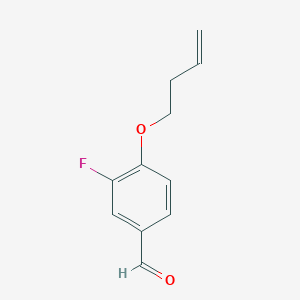
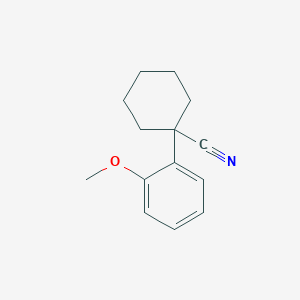
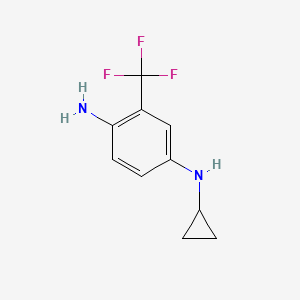
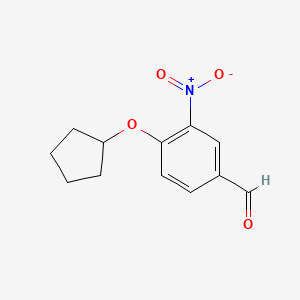
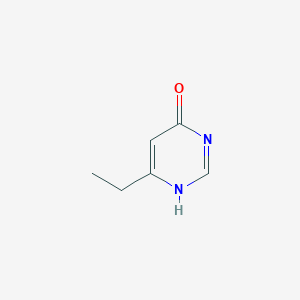
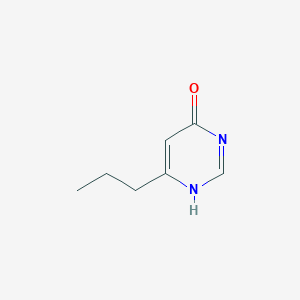
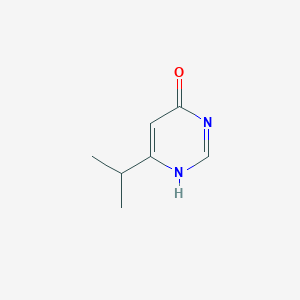
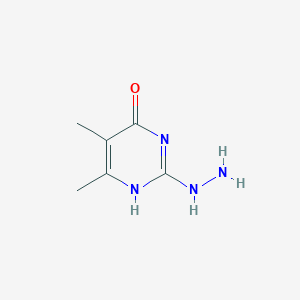

![5-ethyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7836424.png)
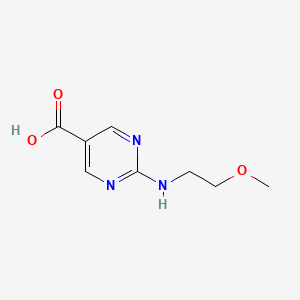
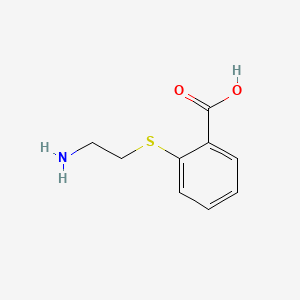
![5-propyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7836438.png)
